N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a pyrrole ring, and a fluoro-methylphenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrrole ring with a dimethylamine source, such as dimethylamine hydrochloride, under basic conditions.
Attachment of the Fluoro-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with a fluoro-methylphenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrrole ring may facilitate binding to these targets, while the fluoro-methylphenyl group could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
Uniqueness
N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12-7-8-13(10-14(12)19)21-18(25)17(24)20-11-16(22(2)3)15-6-5-9-23(15)4/h5-10,16H,11H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMOLGNRIMKFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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